molecular formula C14H12ClF3N2O4S2 B3545474 N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)amino]benzenesulfonamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)amino]benzenesulfonamide

Cat. No.: B3545474
M. Wt: 428.8 g/mol
InChI Key: DOYIYUGTBZPKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)amino]benzenesulfonamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods . The synthesis involved reacting the starting compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent .


Chemical Reactions Analysis

Trifluoromethylation is a common reaction in organic chemistry that introduces a trifluoromethyl group into an organic compound . This reaction could potentially be involved in the chemical reactions of “this compound”.

Safety and Hazards

Safety data sheets provide information about the hazards of a chemical and the associated safety precautions. For 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, a related compound, it is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Future research could focus on further characterizing “N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)amino]benzenesulfonamide”, including its synthesis, physical and chemical properties, and potential applications .

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-4-(methanesulfonamido)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF3N2O4S2/c1-25(21,22)19-9-2-5-11(6-3-9)26(23,24)20-10-4-7-13(15)12(8-10)14(16,17)18/h2-8,19-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYIYUGTBZPKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)amino]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)amino]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)amino]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)amino]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)amino]benzenesulfonamide
Reactant of Route 6
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)amino]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.